KSK213 is a novel compound developed as a potential therapeutic agent against Chlamydia trachomatis, a significant human pathogen responsible for various reproductive health issues. It belongs to the class of 2-pyridone amides, which have shown promise in disrupting bacterial virulence and transcriptional activity. The compound was designed to target specific molecular mechanisms within the pathogen, aiming to inhibit its ability to reproduce and infect host cells.
KSK213 was developed through a collaborative research effort led by Carlos Núñez-Otero at Umeå University, focusing on enhancing the efficacy of existing treatments for Chlamydia trachomatis infections. The compound has been classified under antibacterial agents, specifically targeting intracellular pathogens. Its chemical formula is with a molecular weight of approximately 467.59 g/mol .
The synthesis of KSK213 involves a multi-step chemical process that typically includes:
Specific technical details regarding the exact synthetic pathway are often proprietary but generally involve standard organic chemistry techniques.
KSK213's molecular structure is characterized by a complex arrangement of atoms that contribute to its biological activity. Key features include:
Data from spectral analyses (e.g., NMR, MS) confirm the identity and purity of KSK213, supporting its structural integrity for further studies .
KSK213 undergoes specific chemical reactions that are critical for its mode of action against Chlamydia trachomatis. These reactions can be summarized as follows:
The understanding of these reactions aids in optimizing KSK213's efficacy and overcoming potential resistance mechanisms.
The mechanism through which KSK213 exerts its antibacterial effects involves:
KSK213 exhibits several notable physical and chemical properties:
KSK213 is primarily investigated for its potential applications in treating Chlamydia trachomatis infections. Its novel mechanism of action positions it as a promising candidate for further development into a therapeutic agent. Research efforts are focused on:
Chlamydia trachomatis (Ct) is an obligate intracellular Gram-negative bacterium with a biphasic developmental cycle alternating between two functionally distinct forms: the infectious Elementary Body (EB) and the replicative Reticulate Body (RB). The infectious cycle initiates when metabolically inert, spore-like EBs (∼300 nm diameter) attach to host epithelial cells via the major outer membrane protein (MOMP), triggering receptor-mediated endocytosis [2] [3] [9]. Within the membrane-bound inclusion vacuole, EBs undergo differentiation into RBs (∼1,000 nm diameter) within 8–12 hours post-infection. Unlike the osmotically stable EBs, RBs are metabolically active but non-infectious, utilizing host ATP for binary fission. Approximately 48–72 hours post-infection, RBs asynchronously redifferentiate into EBs, culminating in host cell lysis or extrusion to release infectious progeny [3] [9]. This developmental strategy enables immune evasion and establishes persistent infections, as Ct can remain dormant within host cells for extended periods.
Ct employs sophisticated virulence strategies to manipulate host cellular processes. The type III secretion system (T3SS) injects effector proteins (e.g., Inc proteins) that: (1) inhibit phagolysosomal fusion, (2) sequester lipid droplets for bacterial membrane synthesis, and (3) neutralize host apoptosis pathways [3] [9]. Serovar-specific variations in MOMP (encoded by ompA) dictate tissue tropism: serovars A–C cause ocular trachoma; D–K drive urogenital infections; and L1–L3 cause invasive lymphogranuloma venereum (LGV) [2] [9]. Crucially, Ct subverts glucose metabolism by upregulating host glucose transporters (GLUT1), diverting glucose-6-phosphate for glycogen accumulation in the inclusion—a process detectable by iodine staining [3]. This metabolic hijacking supports RB proliferation and is exploited by some anti-chlamydial compounds.
First-line antibiotics like azithromycin (macrolide) and doxycycline (tetracycline) exhibit broad-spectrum activity, causing collateral damage to commensal microbiomes. Azithromycin accumulates in phagocytes and mucosal tissues, eliminating beneficial Lactobacillus spp. in the vaginal microbiota. This depletion elevates vaginal pH, increasing susceptibility to secondary infections like bacterial vaginosis and Candida overgrowth [3] [6]. Doxycycline disrupts gut microbiota by inhibiting proteobacteria and bacteroidetes, facilitating colonization by antibiotic-resistant enterococci and Clostridioides difficile [6]. Such dysbiosis is particularly problematic in asymptomatic screening programs, where overtreatment of self-resolving infections occurs in ∼30% of cases [2] [10].
Although Ct resistance to macrolides and tetracyclines remains rare, antibiotic selection pressure drives resistance in co-pathogens. Azithromycin treatment for Ct:
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3